Dutasteride + tamsulosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

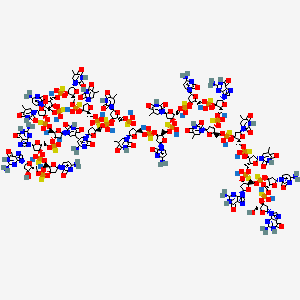

Dutasteride and tamsulosin is a combination medication used primarily for the treatment of benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate gland. This combination leverages the complementary mechanisms of dutasteride, a 5-alpha-reductase inhibitor, and tamsulosin, an alpha-blocker, to alleviate symptoms associated with BPH, such as difficulty in urination .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dutasteride: is synthesized through a multi-step process involving the following key steps:

Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the cyclization of specific intermediates.

Functional group modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical structure.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Tamsulosin: synthesis involves:

Initial formation of the core structure: This involves the cyclization of specific intermediates.

Introduction of functional groups: Various functional groups are introduced and modified to achieve the final structure.

Purification: The final product is purified to ensure high purity.

Industrial Production Methods

Industrial production of dutasteride and tamsulosin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

Batch processing: Large quantities of starting materials are processed in batches to produce the final product.

Continuous processing: Some facilities may use continuous processing techniques to improve efficiency and reduce production costs.

Quality control: Rigorous quality control measures are implemented to ensure the final product meets all regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Dutasteride: and tamsulosin undergo various chemical reactions, including:

Oxidation: Both compounds can undergo oxidation reactions, which may alter their chemical structure and activity.

Reduction: Reduction reactions can also occur, potentially affecting the compounds’ efficacy.

Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compounds’ properties.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidation of dutasteride or tamsulosin may produce hydroxylated derivatives.

Reduction: Reduction may yield dehydrogenated products.

Substitution: Substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, dutasteride and tamsulosin are studied for their unique chemical properties and potential applications in synthetic chemistry. Researchers explore new synthetic routes and modifications to improve their efficacy and reduce side effects.

Biology

In biology, these compounds are used to study the mechanisms of BPH and other related conditions. They serve as tools to understand the role of 5-alpha-reductase and alpha-blockers in cellular processes.

Medicine

In medicine, dutasteride and tamsulosin are extensively used to treat BPH. Clinical trials and studies investigate their efficacy, safety, and potential new therapeutic applications.

Industry

In the pharmaceutical industry, these compounds are produced and formulated into medications. Research focuses on improving production methods, formulation stability, and patient compliance.

Mechanism of Action

Dutasteride: works by inhibiting the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone (DHT). By reducing DHT levels, dutasteride helps to shrink the prostate gland and alleviate BPH symptoms .

Tamsulosin: is an alpha-blocker that relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and reducing BPH symptoms .

Comparison with Similar Compounds

Similar Compounds

Finasteride: Another 5-alpha-reductase inhibitor used for BPH and hair loss.

Alfuzosin: An alpha-blocker used to treat BPH.

Doxazosin: An alpha-blocker used for BPH and hypertension.

Uniqueness

Dutasteride and tamsulosin combination is unique due to its dual mechanism of action, targeting both the hormonal and muscular components of BPH. This combination provides a more comprehensive treatment approach compared to single-agent therapies .

Properties

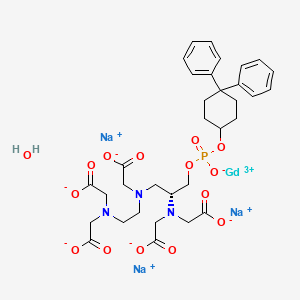

Molecular Formula |

C47H58F6N4O7S |

|---|---|

Molecular Weight |

937.0 g/mol |

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C27H30F6N2O2.C20H28N2O5S/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33;1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36);5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-,16-,17-,19+,21+,24-,25+;15-/m01/s1 |

InChI Key |

SHHCJPKACHSWFP-NMXGMQNUSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;diiodomethanesulfonate;N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide](/img/structure/B10832296.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2,3-dihydroxy-2-phenylpropanoate](/img/structure/B10832300.png)

![[11-[4,5-Dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate](/img/structure/B10832304.png)

![5-[1-[2-[1-[1-[1-[1-[1-[6-amino-1-(1-carboxy-2-hydroxypropyl)imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-5-carbamimidamido-1-hydroxypentan-2-yl]imino-4-[[2-[[[88-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-6-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-methylbutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-[N-(1-carboxy-3-hydroxy-3-iminopropyl)-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-(1-hydroxyethyl)-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-hydroxypentanoic acid](/img/structure/B10832314.png)